6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione
Overview
Description
6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a phthalazine core substituted with a methyl(propyl)amino group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the methyl(propyl)amino group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) are commonly used.
Major Products
The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can affect various biological processes, although detailed studies on its specific molecular targets and pathways are limited .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with a similar diazine core, such as pyridazine, pyrimidine, and pyrazine derivatives.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Uniqueness
6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione is unique due to its specific substitution pattern and the presence of both methyl and propyl groups on the amino substituent. This unique structure contributes to its distinct chemical and biological properties, making it valuable for research applications .
Properties
IUPAC Name |
6-[methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-6-15(2)8-4-5-9-10(7-8)12(17)14-13-11(9)16/h4-5,7H,3,6H2,1-2H3,(H,13,16)(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTGAHLQNCVTAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=CC2=C(C=C1)C(=O)NNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.